Tiadenol disulfoxide
Description
Tiadenol disulfoxide (1,10-bis(hydroxyethylsulfinyl)decane) is the primary metabolite of tiadenol (1,10-bis(hydroxyethylthio)decane, Eulip), a hypolipidemic agent. It exhibits potent lipid-lowering effects in normolipidemic and hyperlipidemic models, reducing total serum cholesterol, serum triglycerides, and liver triglycerides . Its oral bioavailability is high (45% excreted unchanged in urine), with metabolites including glucuronide conjugates and sulfoxidized carboxylic acids .
Properties
CAS No. |
32386-28-0 |
|---|---|
Molecular Formula |
C14H30O4S2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-[10-(2-hydroxyethylsulfinyl)decylsulfinyl]ethanol |
InChI |
InChI=1S/C14H30O4S2/c15-9-13-19(17)11-7-5-3-1-2-4-6-8-12-20(18)14-10-16/h15-16H,1-14H2 |
InChI Key |
MOVMHGVXFSSXSK-UHFFFAOYSA-N |
SMILES |
C(CCCCCS(=O)CCO)CCCCS(=O)CCO |
Canonical SMILES |
C(CCCCCS(=O)CCO)CCCCS(=O)CCO |
Synonyms |
tiadenol disulfoxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Tiadenol (Parent Compound)
- Structural Relationship: Tiadenol disulfoxide is the oxidized metabolite of tiadenol, differing by the replacement of sulfur atoms with sulfinyl groups.
- Pharmacological Activity: Both compounds lower cholesterol and triglycerides, but this compound is slightly more effective in raising HDL-cholesterol in hypercholesterolemic rats .
Lissoclin Disulfoxide
Cystine Disulfoxide
- Stability: Decomposes in aqueous solutions to form sulfinic acids, unlike this compound, which remains stable during excretion .
Dimethyl Sulfoxide (DMSO)
- Structure and Use: A simple sulfoxide solvent, lacking the bifunctional decane backbone of this compound .
- Metabolism: Rapidly absorbed and metabolized to dimethyl sulfide, contrasting with this compound’s gradual urinary excretion .
Thioacetamide Disulfoxide
- Toxicity Profile: Metabolite of thioacetamide, induces oxidative stress and liver injury via reactive oxygen species, unlike this compound’s hepatoprotective profile .
Comparative Data Table
| Compound | Structure | Primary Application | Key Advantages | Toxicity Concerns |
|---|---|---|---|---|
| This compound | Bifunctional decane sulfoxide | Hypolipidemic agent | No hepatomegaly; high HDL selectivity | Low hepatic toxicity |
| Tiadenol | Bifunctional decane thioether | Hypolipidemic agent | Parent compound with proven efficacy | Hepatomegaly at high doses |
| Lissoclin disulfoxide | Marine disulfoxide | IL-8 receptor inhibition | Novel anti-inflammatory potential | Undefined metabolic stability |
| Cystine disulfoxide | Oxidized cystine dimer | Amino acid replacement | Partial cystine replacement capacity | Rapid decomposition |
| DMSO | Simple sulfoxide | Solvent/anti-inflammatory | Rapid absorption | Minimal at low doses |
Key Research Findings
- Structural-Activity Relationship: The disulfoxide group enhances metabolic stability and reduces hepatotoxicity compared to thioether precursors (e.g., tiadenol vs. This compound) .
- Diverse Applications : Disulfoxides exhibit varied bioactivities (e.g., lipid-lowering, anti-inflammatory, catalytic) depending on substituents and backbone .
- Metabolic Divergence: this compound’s slow decomposition contrasts with cystine disulfoxide’s instability, highlighting the role of molecular architecture in pharmacokinetics .
Q & A
Basic Research Questions
Q. What experimental parameters should be prioritized when optimizing the synthesis of Tiadenol disulfoxide?
- Methodological Answer : Key variables include:
- Oxidizing agents : Select based on reaction specificity (e.g., meta-chloroperbenzoic acid vs. hydrogen peroxide) to minimize byproducts .
- Temperature control : Maintain ≤40°C to prevent disulfoxide degradation .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., thiolsulfinates) and confirm product purity .
- Table : Example synthesis protocol:
| Parameter | Optimal Range | Monitoring Tool |
|---|---|---|
| Oxidant | 1.5–2.0 eq | HPLC retention time |
| pH | 6.5–7.5 | Potentiometric titration |
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies using controlled humidity (40–60% RH) and temperature (4°C, 25°C) chambers .
- Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .
- Use argon/vacuum sealing to mitigate oxidation in long-term storage .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for peak resolution .
- NMR spectroscopy : Use -NMR to distinguish disulfoxide isomers .
- Validation : Include spike-recovery tests (90–110% recovery range) and limit of detection (LOD < 0.1 µg/mL) .
Advanced Research Questions
Q. How should researchers resolve contradictions in mechanistic studies of this compound’s oxidation pathways?
- Methodological Answer :
- Compare competing hypotheses (e.g., radical-mediated vs. ionic mechanisms) using isotopic labeling () to track oxygen transfer .
- Validate intermediates via time-resolved FTIR or EPR spectroscopy to detect transient species (e.g., sulfinyl radicals) .
- Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent polarity, catalyst load) .
Q. What strategies are effective for evaluating this compound’s hepatotoxic metabolites in in vivo models?
- Methodological Answer :
- Animal models : Use TAA-induced HCC rats to simulate metabolite generation (e.g., TAA disulfoxide) .
- Biomarker profiling : Measure serum ALT/AST levels and hepatic glutathione depletion to correlate toxicity with metabolite concentration .
- Tissue analysis : Perform LC-MS/MS on liver homogenates to quantify covalent adducts between metabolites and cellular macromolecules .
Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Use density functional theory (DFT) to predict redox potentials and stability of disulfoxide derivatives .
- Apply molecular dynamics simulations to assess membrane permeability (logP) and plasma protein binding .
- Validate predictions with in vitro Caco-2 cell assays for absorption and microsomal stability tests .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer :
- Use nonlinear regression (e.g., Hill equation) to model EC values .
- Account for heteroscedasticity with weighted least squares or log-transformation .
- Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance .
Q. How should researchers document methodological limitations in studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
